7-bromo-4-(chloromethyl)-2H-chromen-2-one
Overview
Description
7-bromo-4-(chloromethyl)-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(chloromethyl)-2H-chromen-2-one typically involves the bromination and chloromethylation of a chromenone precursor. One common method is the bromination of 4-methyl-2H-chromen-2-one using bromine in the presence of a suitable solvent, followed by chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture at elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-(chloromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted chromenones with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated chromenones.
Scientific Research Applications
7-bromo-4-(chloromethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 7-bromo-4-(chloromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloromethyl-2H-chromen-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-bromo-2H-chromen-2-one: Lacks the chloromethyl group, affecting its chemical properties and applications.
4-methyl-2H-chromen-2-one: Lacks both bromine and chlorine atoms, making it less reactive and versatile.
Uniqueness
7-bromo-4-(chloromethyl)-2H-chromen-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
7-bromo-4-(chloromethyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c11-7-1-2-8-6(5-12)3-10(13)14-9(8)4-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNYJLARXFNXTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C=C2CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249373 | |
Record name | 7-Bromo-4-(chloromethyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743452-16-6 | |
Record name | 7-Bromo-4-(chloromethyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743452-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-(chloromethyl)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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